![molecular formula C13H24N2O4 B1448596 tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate CAS No. 1803600-89-6](/img/structure/B1448596.png)
tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate
Overview
Description
tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate: is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate; conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development for treating various diseases. It may be used in the synthesis of drug candidates with specific biological activities .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
- tert-Butyl 2-{N-[(piperidin-2-yl)methyl]acetamido}acetate
- tert-Butyl 2-{N-[(pyrrolidin-2-yl)methyl]acetamido}acetate
- tert-Butyl 2-{N-[(azetidin-2-yl)methyl]acetamido}acetate
Comparison: tert-Butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different heterocyclic rings, such as piperidine, pyrrolidine, or azetidine. The morpholine ring can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl 2-[acetyl(morpholin-2-ylmethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-10(16)15(8-11-7-14-5-6-18-11)9-12(17)19-13(2,3)4/h11,14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRWDKYHGFEGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CNCCO1)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


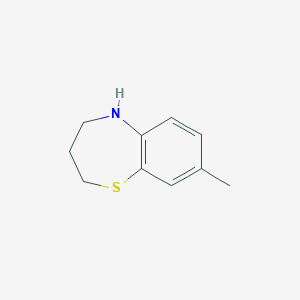
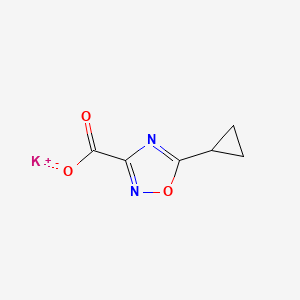
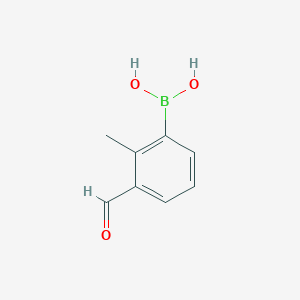
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
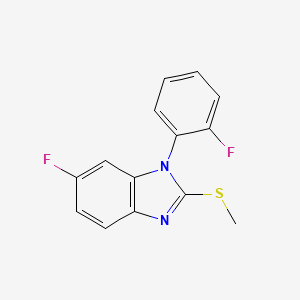
![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)
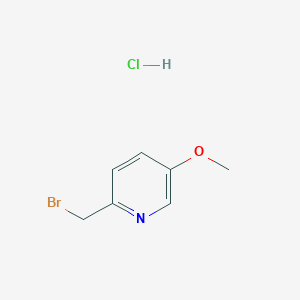
![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)

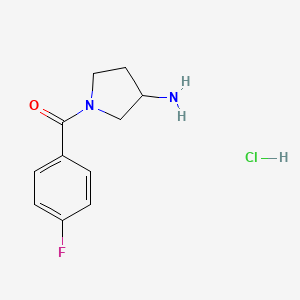
![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
